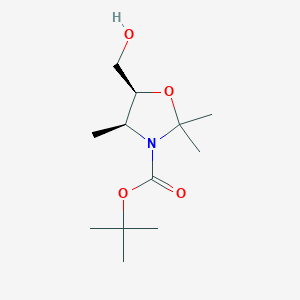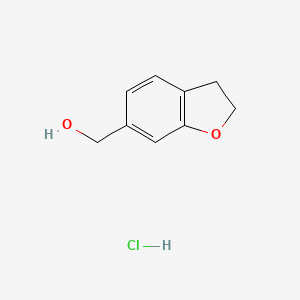
(2,3-Dihydrobenzofuran-6-yl)methanol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is an organic compound that belongs to the class of benzofurans. It is characterized by a dihydrobenzofuran ring system fused to a benzene ring with a methanol group attached to the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol can be achieved through several methods. One common approach involves the reduction of methyl 2,3-dihydrobenzofuran-6-carboxylate using lithium aluminium hydride in tetrahydrofuran at 0°C to room temperature. The reaction is followed by the addition of a saturated aqueous sodium hydroxide solution, extraction with ethyl acetate, and purification to yield (2,3-Dihydrobenzofuran-6-yl)methanol .
Industrial Production Methods
Industrial production methods for (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride typically involve large-scale synthesis using similar reduction reactions. The compound is produced in high purity forms and packaged under controlled conditions to ensure stability and quality .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydrobenzofuran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted benzofuran compounds .
Aplicaciones Científicas De Investigación
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and receptors involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: A structurally related compound with similar biological activities.
2,3-Dihydrobenzofuran: Shares the dihydrobenzofuran ring system but lacks the methanol group.
6-Benzofuranmethanol: Similar structure but without the dihydro component.
Uniqueness
(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H10O2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,10H,3-4,6H2;1H |
Clave InChI |
ZRFJCQHFQCVBIJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=CC(=C2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

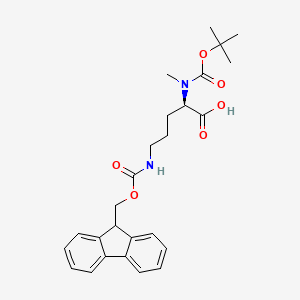
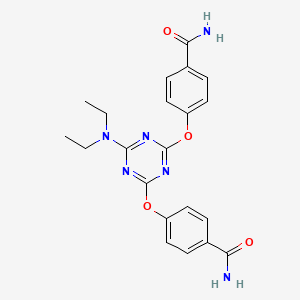

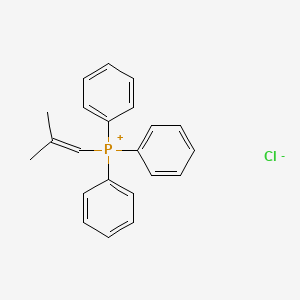
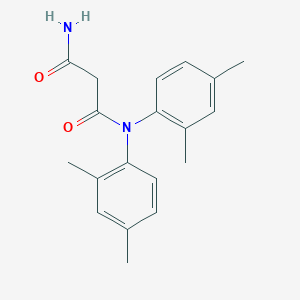
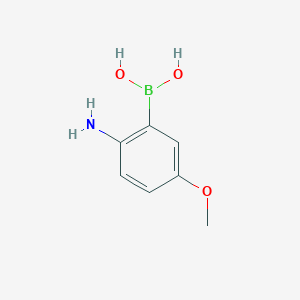
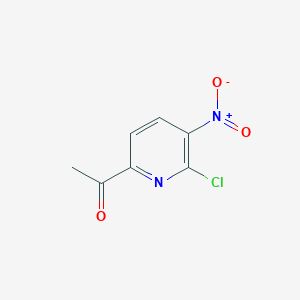
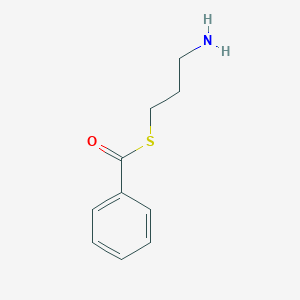
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
